1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid
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Overview
Description
1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid is a chemical compound with the molecular formula C14H24N2O.2C2H2O4 and a molecular weight of 416.424 . This compound is known for its unique structure, which includes a benzene ring substituted with dimethylamino and ethoxy groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid typically involves the reaction of benzeneethanamine derivatives with dimethylaminoethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid include:
- Benzeneethanamine derivatives with different substituents.
- Compounds with similar dimethylamino and ethoxy functional groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
126002-18-4 |
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Molecular Formula |
C18H28N2O9 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C14H24N2O.2C2H2O4/c1-12(15-2)11-13-5-7-14(8-6-13)17-10-9-16(3)4;2*3-1(4)2(5)6/h5-8,12,15H,9-11H2,1-4H3;2*(H,3,4)(H,5,6) |
InChI Key |
PLWWFUGIHYPJCK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCCN(C)C)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCCN(C)C)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Synonyms |
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedi oate (1:2) |
Origin of Product |
United States |
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